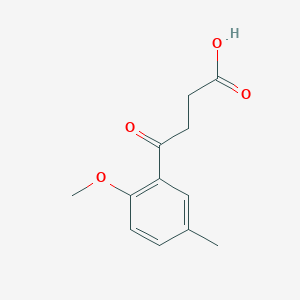

4-(2-甲氧基-5-甲基苯基)-4-氧代丁酸

描述

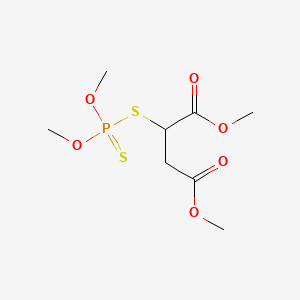

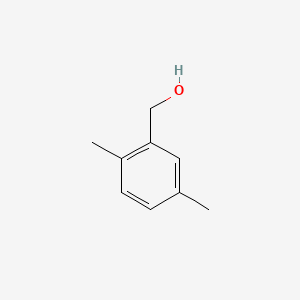

The compound “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid” appears to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups could influence its reactivity and properties.

Synthesis Analysis

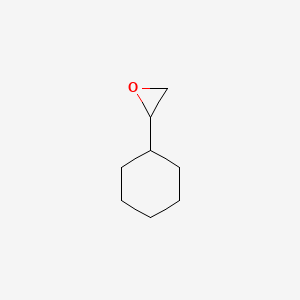

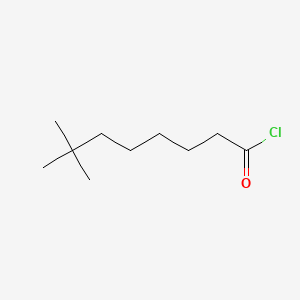

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. For instance, Friedel-Crafts acylation could be used to introduce the ketone group, and a subsequent reaction with a Grignard reagent could introduce the carboxylic acid group. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups and their positions on the benzene ring. The electron-donating methoxy group and electron-withdrawing carboxylic acid and ketone groups could impact the compound’s electronic structure and reactivity.Chemical Reactions Analysis

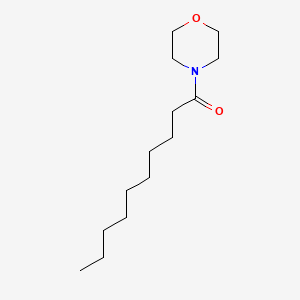

The compound’s reactivity would likely be influenced by the presence and position of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the ketone group could undergo reactions such as nucleophilic addition.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound is likely to be solid at room temperature.科学研究应用

-

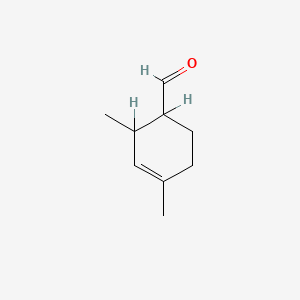

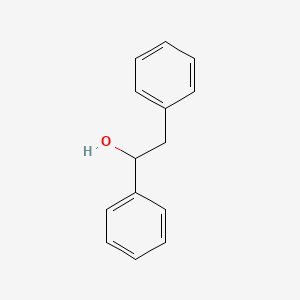

Scientific Field: Organic Chemistry

- Application : Synthesis of secondary amines .

- Method : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .

- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

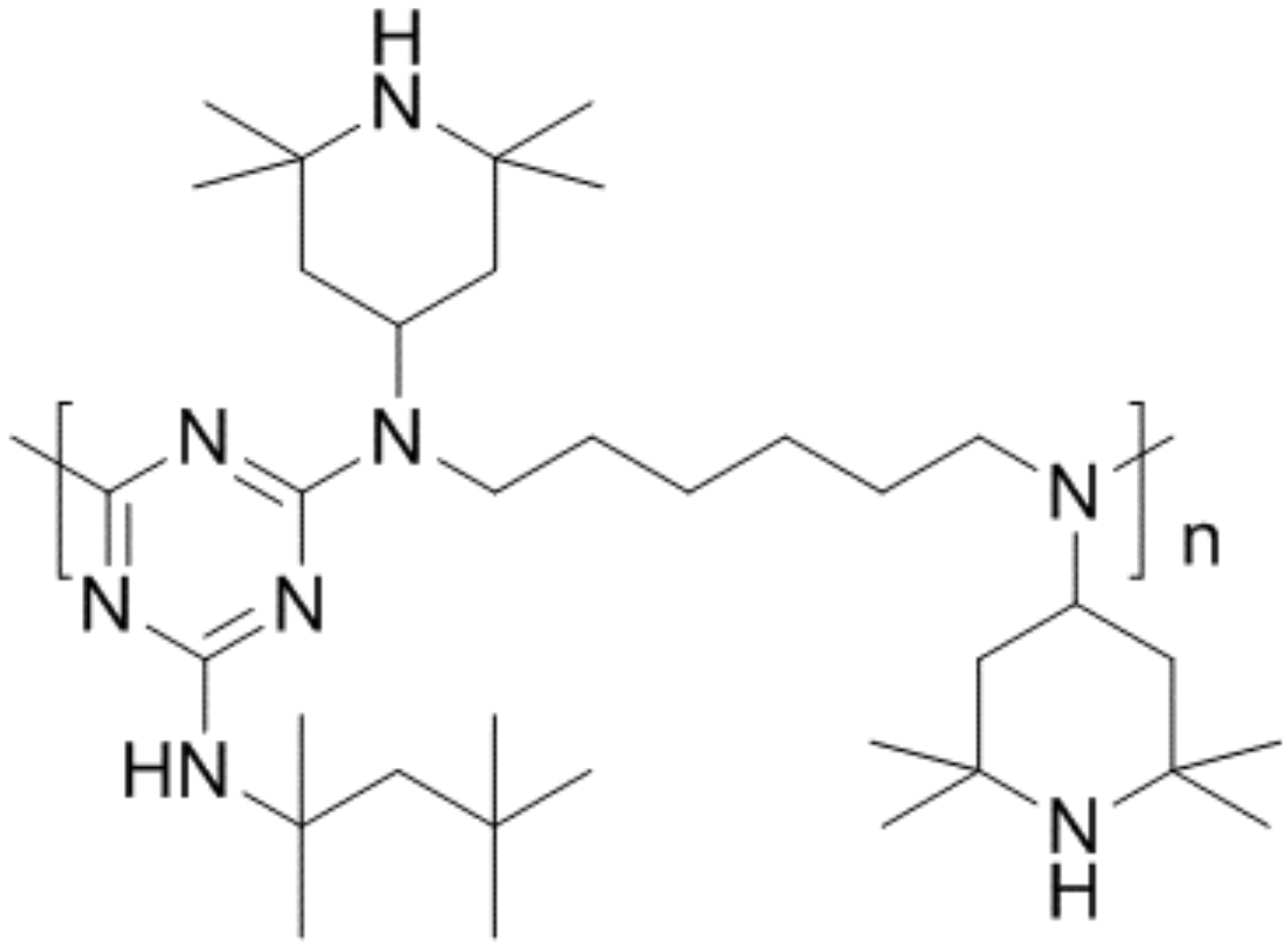

Scientific Field: Material Science

-

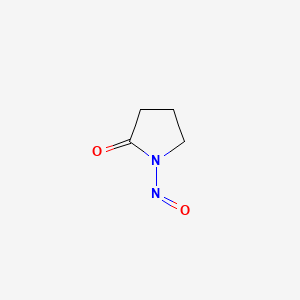

Scientific Field: Polymer Science

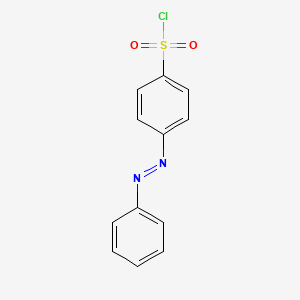

- Application : Creation of light-triggered azo-derivatives for polymer functionalization .

- Method : A molecular design approach was used to create asymmetrical visible light-triggered azo-derivatives. The specific electron–donor substituted molecules were characterized and studied by means of NMR analyses and UV-visible spectroscopy .

- Results : A slow rate of isomerization was discovered for 4-((2-hydroxy-5methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1). By methylating this moiety, it was possible to unlock the isomerization mechanism for the second molecule, methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2), reaching promising isomerization rates with visible light irradiation in different solvents .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of boronic acids .

- Method : Boronic acids are typically synthesized through the reaction of organolithium or Grignard reagents with borate esters. In the case of 2-Methoxy-5-methylphenylboronic Acid, the boronic acid group is attached to a methoxy-methylphenyl moiety .

- Results : Boronic acids are versatile compounds in organic synthesis, especially in Suzuki coupling reactions. They can also be used in the synthesis of polymers and biologically active compounds .

安全和危害

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.

未来方向

Future studies could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry or materials science.

Please note that this analysis is quite general due to the lack of specific information on “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid”. For a more accurate and detailed analysis, more specific information or experimental data would be needed.

属性

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVYMGMWMJJLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305626 | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid | |

CAS RN |

55007-22-2 | |

| Record name | 55007-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。